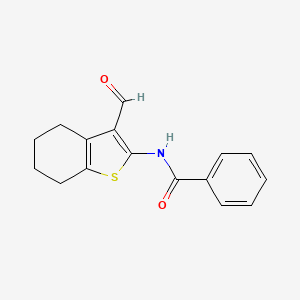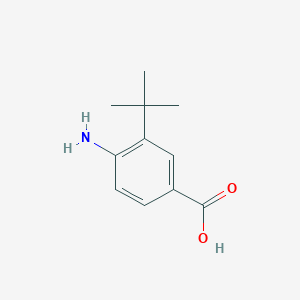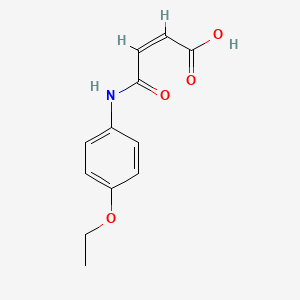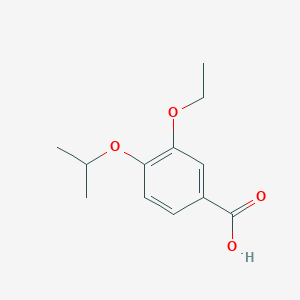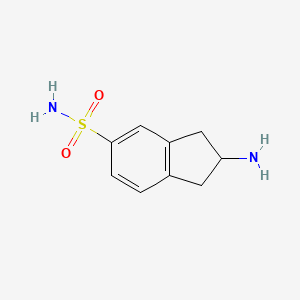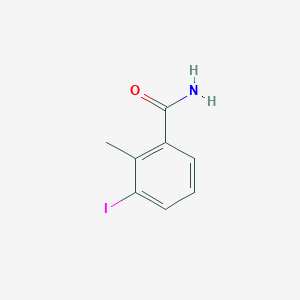![molecular formula C9H9F3O2 B3143273 2-[(3-Trifluoromethylphenyl)oxy]ethanol CAS No. 52073-64-0](/img/structure/B3143273.png)
2-[(3-Trifluoromethylphenyl)oxy]ethanol
説明
Synthesis Analysis
While specific synthesis methods for “2-[(3-Trifluoromethylphenyl)oxy]ethanol” were not found, it’s worth noting that trifluoromethyl ketones (TFMKs) are valuable synthetic targets used in the construction of fluorinated pharmacons . A detailed discussion of the methods available for their synthesis is provided in the referenced article .科学的研究の応用
Radiopharmaceutical Applications : A study by Green and Huffman (1988) investigated the molecular structure of tris(8-quinolinolato) indium(III), also known as indium oxine, which is approved for radiolabeling blood products. They discovered an asymmetric N3O3 metal coordination sphere with a hydrogen-bonded ethanol molecule, suggesting its role in solvation in protic solvents (Green & Huffman, 1988).
Electrooxidation and Energy Conversion : Zhou et al. (2010) explored the electrooxidation of ethanol on palladium electrodes in alkaline media. Their study, which used in situ Fourier transform infrared (FTIR) spectroscopy, revealed insights into the conversion process of ethanol to acetate and CO2, contributing to our understanding of energy conversion mechanisms (Zhou et al., 2010).
Catalysis and Organic Synthesis : A study on the synthesis of (S)-1-(3-Trifluoromethylphenyl)ethanol via ruthenium-catalyzed asymmetric transfer hydrogenation was conducted by Miyagi et al. (2000). This research is significant for its implications in organic synthesis and agrochemical production (Miyagi et al., 2000).
Material Science and Nanotechnology : Cheng et al. (2014) investigated the use of ethanol in the solvothermal synthesis of Co3O4 nanostructures. Their research demonstrated the influence of ethanol in improving the catalytic performance of these nanostructures, which is important for applications in electroreduction and fuel cells (Cheng et al., 2014).
Environmental Science and Pollution Control : Lamaita et al. (2005) focused on the use of manganese oxides as catalysts for the reduction of volatile organic compounds (VOCs), using ethanol as a model compound. This research contributes to our understanding of air pollution control and environmental remediation techniques (Lamaita et al., 2005).
Biochemical Studies : Khanna et al. (1970) investigated the metabolism of ethanol by rat liver microsomal enzymes. Their findings contribute to the broader understanding of alcohol metabolism in biological systems (Khanna, Kalant, & Lin, 1970).
特性
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6,13H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFROFAISZKBSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride](/img/structure/B3143192.png)
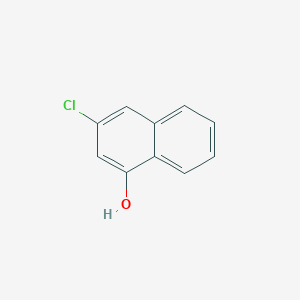
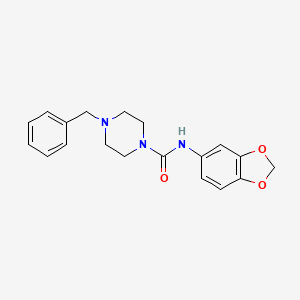

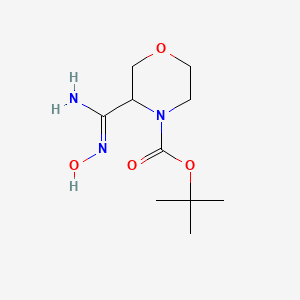

![3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3143222.png)
